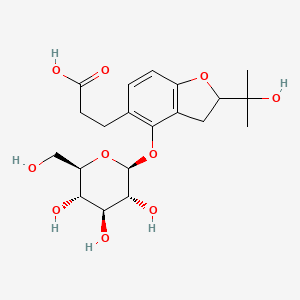
Hyuganoside II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hyuganoside II is an aromatic glycoside isolated from the roots of the plant Angelica furcijuga KITAGAWA, which is indigenous to Japan. This compound is part of a group of glycosides known for their medicinal properties, particularly in traditional Japanese medicine. The roots of Angelica furcijuga have been used to treat various ailments, including hepatopathy, allergosis, inflammation, diabetes, and hypertension .
準備方法
Synthetic Routes and Reaction Conditions: Hyuganoside II is typically isolated from the methanolic extract of the fresh roots of Angelica furcijuga. The extraction process involves several steps:
- The fresh roots are subjected to Diaion HP-20 column chromatography, which separates the components into water, methanol, and acetone-eluted fractions.
- The methanol-eluted fraction is further purified using ordinary and reversed-phase silica gel column chromatographies.
- Finally, high-performance liquid chromatography (HPLC) is employed to isolate this compound as a white powder .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction and purification processes described above, which are suitable for laboratory-scale production.
化学反応の分析
Types of Reactions: Hyuganoside II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its medicinal properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted glycosides .
科学的研究の応用
Hyuganoside II has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical structure and potential to form derivatives with enhanced properties.
Medicine: this compound is explored for its potential therapeutic applications in treating liver diseases, inflammation, diabetes, and hypertension.
作用機序
Hyuganoside II exerts its effects through several molecular targets and pathways:
Nitric Oxide Inhibition: The compound inhibits the production of nitric oxide, a signaling molecule involved in inflammation and immune responses.
Hepatoprotective Activity: this compound protects liver cells from damage by modulating various biochemical pathways, including those involved in oxidative stress and inflammation.
Anti-inflammatory Effects: The compound reduces inflammation by inhibiting the activity of pro-inflammatory enzymes and cytokines.
類似化合物との比較
Hyuganoside IIIa and IIIb: These are other glycosides isolated from Angelica furcijuga with similar structures and biological activities.
Hyuganins A-D: These are acylated khellactone-type coumarins from the same plant, known for their vasorelaxant activities.
Uniqueness: Hyuganoside II is unique due to its specific glycosidic structure and its potent inhibitory effects on nitric oxide production. This makes it particularly valuable for research into anti-inflammatory and hepatoprotective therapies .
特性
IUPAC Name |
3-[2-(2-hydroxypropan-2-yl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1-benzofuran-5-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O10/c1-20(2,27)13-7-10-11(28-13)5-3-9(4-6-14(22)23)18(10)30-19-17(26)16(25)15(24)12(8-21)29-19/h3,5,12-13,15-17,19,21,24-27H,4,6-8H2,1-2H3,(H,22,23)/t12-,13?,15-,16+,17-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFCTFLKUBJQLA-GMMZNBDUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=CC(=C2OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1CC2=C(O1)C=CC(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














